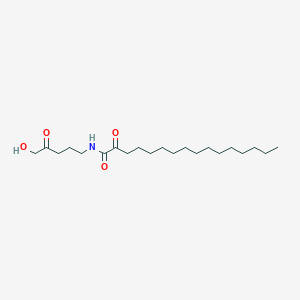
N-(5-hydroxy-4-oxopentyl)-2-oxohexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The product “AX-006” is a reflective tape manufactured by SICK, a leading company in the field of intelligent sensors and sensor solutions. This reflective tape is designed for use in industrial applications to enhance visibility and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of reflective tapes like “AX-006” involves several steps, including the selection of suitable materials, coating processes, and curing methods. The primary material used is a reflective film, which is coated with a layer of adhesive. The adhesive layer is then cured under specific conditions to ensure strong adhesion and durability.
Industrial Production Methods
In industrial production, the reflective film is cut into the desired dimensions (1000 mm x 30 mm x 0.3 mm for “AX-006”) and coated with an adhesive layer. The adhesive is typically a pressure-sensitive adhesive that allows for easy application and removal. The reflective tape is then packaged and shipped to customers.
Chemical Reactions Analysis
Reflective tapes like “AX-006” do not undergo significant chemical reactions during their use. the adhesive layer may undergo curing reactions during production. Common reagents used in these reactions include curing agents and cross-linking agents. The major product formed is the cured adhesive layer, which provides strong adhesion to various surfaces.
Scientific Research Applications
Reflective tapes like “AX-006” have several scientific research applications, including:
Safety and Visibility Studies: Used in research on improving safety and visibility in industrial environments.
Material Science: Studied for their reflective properties and durability under different conditions.
Optical Engineering: Used in the development of optical sensors and systems.
Mechanism of Action
The reflective tape “AX-006” works by reflecting light back to its source, enhancing visibility. The reflective film contains microprisms or glass beads that reflect light efficiently. The adhesive layer ensures that the tape adheres securely to surfaces, maintaining its reflective properties.
Comparison with Similar Compounds
Reflective tapes similar to “AX-006” include other products from SICK and other manufacturers. These tapes vary in dimensions, adhesive properties, and reflective efficiency. The uniqueness of “AX-006” lies in its specific dimensions and the quality of the reflective film used.
List of Similar Compounds
REF-AX-007: Another reflective tape from SICK with different dimensions.
3M Scotchlite Reflective Tape: A well-known reflective tape with high reflective efficiency.
Avery Dennison Reflective Tape: Known for its durability and strong adhesion.
Properties
Molecular Formula |
C21H39NO4 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(5-hydroxy-4-oxopentyl)-2-oxohexadecanamide |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-20(25)21(26)22-17-14-15-19(24)18-23/h23H,2-18H2,1H3,(H,22,26) |
InChI Key |
JVJFDPHNZMYFII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















